Bicyclo[3.1.0]hexane-6-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives typically involves key strategies such as intramolecular cyclopropanation. For instance, enantioselective syntheses of these derivatives have been achieved starting from enantiomerically pure materials available commercially, using intramolecular cyclopropanation as a pivotal step (Yoshikawa et al., 2004). Other synthetic approaches include the use of Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation and efficient retro-Diels-Alder strategies (Fillion & Beingessner, 2003); (Moher, 1996).
Molecular Structure Analysis
The molecular structure of bicyclo[3.1.0]hexane derivatives has been explored to understand their conformational dynamics. For example, studies have shown that bicyclo[3.1.0]hexane can adopt distinct conformations based on the embedded heteroatoms within its structure, influencing its chemical behavior and reactivity (Jimeno et al., 2011).
Chemical Reactions and Properties
Bicyclo[3.1.0]hexane-6-carboxylic acid derivatives participate in various chemical reactions, leveraging their unique structure for the synthesis of bioactive compounds. For instance, these derivatives have been used in the synthesis of conformationally restricted analogues of amino acids and nucleosides, demonstrating their versatility in organic synthesis (Pedregal & Prowse, 2002).
Scientific Research Applications
Conformational Analysis and Biological Activity
- Bicyclo[3.1.0]hexane and its heteroanalogues have been identified as core structures in small molecules with diverse biological activities. They are used as conformationally locked analogues of nucleoside building blocks and in other applications such as natural compound synthesis, bioactive compounds, novel materials, and catalysts. Notable examples include methanoproline, an inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a component of the antibiotic trovafloxacin. These structures have led to highly potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).
Synthesis and Chemical Applications
- Enantiomerically pure bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester, a valuable synthetic intermediate, has been prepared through a retro-Diels-Alder reaction. This synthesis method allows for high-yielding thermal conversion, demonstrating the versatility of bicyclo[3.1.0]hexane derivatives in synthetic chemistry (Moher, 1996).
Pharmaceutical Development
- Bicyclo[3.1.0]hexane derivatives have been used in the development of potent metabotropic glutamate receptor 2 (mGluR2) antagonists. For instance, chemical modification at the C-3 position of the bicyclo[3.1.0]hexane ring led to the discovery of derivatives with high affinity for the mGluR2 receptor and potent antagonist activity, without significant agonist activity. This showcases the potential of these compounds in the development of new pharmaceuticals (Yasuhara et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
bicyclo[3.1.0]hexane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNFHMCCBRGOKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937208 | |
Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.1.0]hexane-6-carboxylic acid | |
CAS RN |
4971-24-8, 16650-37-6 | |
Record name | exo-Bicyclo(3.1.0)hexane-6-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC131607 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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